molecular formula C30H45N9O5 B044049 Peanut oil, hydrogenated CAS No. 118476-85-0

Peanut oil, hydrogenated

Cat. No. B044049
M. Wt: 611.7 g/mol
InChI Key: UEVAHGMTRWGMTB-JBXUNAHCSA-N
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Description

Synthesis Analysis

Hydrogenated peanut oil is produced through the hydrogenation of peanut oil, a process that converts unsaturated fatty acids into saturated ones, thereby increasing the oil's stability and shelf life. This process involves the refined fixed oil obtained from peanut seed kernels, which is then subjected to hydrogenation to alter its chemical structure and physical properties for varied applications, particularly in cosmetic formulations as skin-conditioning agents (Andersen, 2001).

Molecular Structure Analysis

The molecular structure of hydrogenated peanut oil changes from containing unsaturated fatty acids to a higher proportion of saturated fatty acids due to the hydrogenation process. This alteration significantly impacts its functionality and application, making it a versatile ingredient in cosmetic formulations. The detailed molecular structure analysis reveals the presence of fatty acids such as linoleic acid and oleic acid, whose proportions vary depending on the degree of hydrogenation (Chung & Lin, 1965).

Chemical Reactions and Properties

Hydrogenated peanut oil undergoes a chemical reaction during its synthesis, where hydrogen gas is added to the oil in the presence of a catalyst, typically nickel, under controlled temperature and pressure conditions. This process results in a change in the oil's chemical properties, such as an increase in saturation and a decrease in unsaturation. The chemical reactions also affect the oil's physical state, often solidifying it at room temperature, which is beneficial for certain applications (Andersen, 2001).

Physical Properties Analysis

The physical properties of hydrogenated peanut oil, such as melting point, texture, and color, are significantly influenced by the hydrogenation process. These properties make it suitable for a wide range of applications, especially in cosmetics, where its solid form at room temperature can be utilized in products like creams and lotions. The modification of physical properties through hydrogenation also enhances the oil's oxidative stability, making it less prone to rancidity and extending its shelf life (Andersen, 2001).

Chemical Properties Analysis

The chemical properties of hydrogenated peanut oil, including its fatty acid profile, oxidative stability, and interaction with other compounds, are key to its functionality in various applications. The hydrogenation process not only alters its saturation levels but also impacts its behavior in formulations, such as its ability to enhance the absorption of other compounds when applied to the skin. These properties are crucial in the development of cosmetic products, ensuring that the oil serves its intended purpose as a skin-conditioning agent effectively (Andersen, 2001).

Scientific Research Applications

  • Biofuel Production : Peanut shell as a supplementary substrate in fermentative hydrogen production significantly boosts hydrogen yield. Its buffering effect aids in the process, demonstrating a potential application in renewable energy production (Qi et al., 2018).

  • Nutritional Studies in Aging : In old rats, dietary supplementation with hydrogenated peanut oil restores mitochondrial respiratory complex activity in skeletal muscles. This restoration includes an increase in complex I activity to 80% of levels found in young animals (Bronnikov et al., 2010).

  • Impact on Fatty Acid Composition : Hydrogenated peanut oil in rats' subcutaneous fat leads to increased levels of conjugated dienoic acid, potentially contributing to growth retardation (Christensen et al., 1957).

  • Antioxidant Properties : Molecular distillation of peanut oil at different temperatures results in antioxidant concentrates. Interestingly, hydrogenation does not significantly affect antioxidant activity (Bailey et al., 1943).

  • Selective Removal of Fatty Acids : The conjugated hydrogenation of peanut and safflower oils with nickel catalysts and alcohols leads to selective removal of linoleic acid. The retention of monoenes depends on the oil's initial unsaturation level (Basu & Chakrabarty, 1966).

  • Cosmetic Applications : Hydrogenated peanut oil, along with other peanut-derived products, is safe for use in cosmetic formulations, showing no known carcinogenic or irritant effects (Andersen, 2001).

  • Thermal Properties : Hydrogenated and unhydrogenated peanut oils have similar specific heats. Adjusting the iodine value by one unit results in about a 2% increase in solid glycerides content within the plastic range (Ward & Singleton, 1950).

  • Nutritional Improvement in Food Products : The inclusion of peanut butter in cookies, which contains hydrogenated peanut oil, improves their nutritional quality. It reduces saturated fatty acids and increases unsaturated fatty acids while maintaining stable oil quality and good sensory qualities (Timbabadiya et al., 2017).

Safety And Hazards

On August 8, The FDA issued a direct final rule reflecting its June 2015 final determination that the use of partially hydrogenated oils (PHOs) in foods is no longer Generally Recognized as Safe (GRAS) .

Future Directions

Peanut-derived ingredients are primarily used in the formulation of moisturizers, skin care products, and skin cleansers . The peanut oil is pale yellow when extracted. It is incorporated with hydrogen atoms to make Hydrogenated Peanut Oil . Thus, increasing demand for these derivatives in various industries is inflating the demand for peanut oil, promoting more production and driving the market of peanut oil .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVAHGMTRWGMTB-JBXUNAHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045851
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dalda

CAS RN

68425-36-5, 118476-85-0
Record name Hydrogenated peanut oil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peanut oil, hydrogenated
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peanut oil, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
AE Bailey, RO Feuge, BA Smith - Oil and Soap, 1942 - Wiley Online Library
… Calculated yields of normal oleic acid, of various degrees of purity, obtainable from cottonseed and peanut oil hydrogenated under different conditions. (On basis of complete separation …
Number of citations: 36 aocs.onlinelibrary.wiley.com
FA ANDERSEN - International journal of toxicology, 2001 - Sage
Number of citations: 16
WS Singleton, AE Bailey - Oil and Soap, 1944 - Wiley Online Library
A hydrogenated cottonseed oil has been molecularly distilled, and the distilled fractions examined. 2. Fractionation of a molecularly distilled oil occurs, as is to be expected, on the basis …
Number of citations: 3 aocs.onlinelibrary.wiley.com
RA Chung, CC Lin - Journal of food science, 1965 - Wiley Online Library
The fatty acid concentrations of different pork cuts and variety meats are presented as affected by diets supplemented with peanut oil, hydrogenated coconut oil, or hydrogenated …
Number of citations: 36 ift.onlinelibrary.wiley.com
JF Vincent, LZ Szabo - Analytical Chemistry, 1947 - ACS Publications
THE marked expansion of the peanut industry in recent years can be traced in part to a steadily increasing consumer ac-ceptance of peanut butter as a staple item of diet. The national …
Number of citations: 4 pubs.acs.org
B Sreenivasan, NR Kamath, JG Kane - Journal of the American Oil …, 1956 - Springer
Methyl esters of castor oil were prepared by saponifying the oil with potassium hydroxide in methanol, splitting the potassium soapsin situ with an excess of hydrochloric acid, and …
Number of citations: 67 link.springer.com
E Aaes-Jørgensen, H Dam - British Journal of Nutrition, 1954 - cambridge.org
RESULTS A summary of the average weights in the different groups at the end of the 16-week experimental period is presented in Table 2. Comparison between groups 10, 12 and 14 …
Number of citations: 10 www.cambridge.org
E Aaes-Jørgensen, H Dam - British Journal of Nutrition, 1954 - cambridge.org
296 E. hES-J0RGENSEN AND H. DAM I954 hydrogenated peanut oil or hydrogenated whale oil or with no fat in the diet. The animals in these groups also had the slowest growth rate. 5…
Number of citations: 13 www.cambridge.org
E Aaes-Jørgensen, H Dam - British Journal of Nutrition, 1954 - cambridge.org
In the early work of Burr & Burr (1930) it was found that water consumption was increased, whereas calorie intake and urine production were, unchanged, in rats reared on a fat-free diet…
Number of citations: 13 www.cambridge.org
JO Lay Jr, R Liyanage, B Durham… - … in Mass Spectrometry …, 2006 - Wiley Online Library
Direct matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometric (MALDI‐TOFMS) analysis of solutions of edible fats/oils yielded spectra useful for their rapid …

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